1-Bromo-4-(fluoromethyl)benzene

Overview

Description

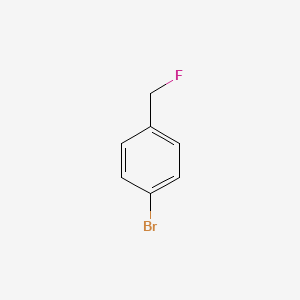

1-Bromo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H6BrF. It is a derivative of benzene, where a bromine atom and a fluoromethyl group are substituted at the para positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Mode of Action

It’s known that this compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(fluoromethyl)benzene can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other chemicals, and the specific biological context (e.g., cell type, organ, organism).

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(fluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-(fluoromethyl)phenol when hydroxide is the nucleophile.

Coupling: Biphenyl derivatives are common products.

Oxidation: Carboxylic acids or aldehydes can be formed.

Scientific Research Applications

1-Bromo-4-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: The compound is involved in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the methyl group.

4-Bromo-1-fluorobenzene: Another positional isomer.

1-Bromo-2-fluorobenzene: Different substitution pattern on the benzene ring.

Uniqueness

1-Bromo-4-(fluoromethyl)benzene is unique due to the presence of both bromine and fluoromethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

1-Bromo-4-(fluoromethyl)benzene, also known as para-bromofluoromethylbenzene, is an organobromine compound with applications in organic synthesis and potential biological activity. This article reviews the available literature on its biological properties, including toxicity studies, potential therapeutic applications, and mechanisms of action.

This compound has the molecular formula C7H6BrF and a molecular weight of 195.03 g/mol. The compound is characterized by the presence of both bromine and fluoromethyl functional groups, which can influence its reactivity and biological interactions.

Acute Toxicity

Toxicity studies have indicated that this compound exhibits significant acute toxicity in laboratory animals. In one study, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally to rats. Symptoms observed included tremors, limpness, and weight loss, highlighting its potential neurotoxic effects .

Inhalation Studies

Inhalation exposure studies reported a median lethal concentration (LC50) of 18,000 mg/m³ for rats exposed to the compound for four hours. Symptoms included lethargy and respiratory distress at higher concentrations . These findings suggest that exposure to this compound can lead to severe health risks, necessitating careful handling in laboratory and industrial settings.

Biological Activity

This compound has been investigated for its potential biological activities, particularly in the context of drug development and synthetic chemistry.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound can exhibit antimicrobial properties. The presence of halogen atoms often enhances the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes . However, specific studies detailing the antimicrobial efficacy of this compound remain limited.

Anticancer Potential

The structural similarity of this compound to other biologically active compounds suggests potential anticancer activity. For instance, derivatives of brominated benzene compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved in any anticancer effects exhibited by this compound.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in medicinal chemistry. The compound's reactivity may allow it to participate in nucleophilic substitution reactions or serve as an electrophile in various biochemical pathways.

Data Table: Summary of Toxicity Studies

| Study Type | LD50 (mg/kg) | LC50 (mg/m³) | Observed Effects |

|---|---|---|---|

| Oral Toxicity (Rats) | 2,700 | N/A | Tremors, limpness, weight loss |

| Inhalation Toxicity | N/A | 18,000 | Lethargy, respiratory distress |

Case Studies

While specific case studies on this compound are scarce, related studies on halogenated benzene derivatives provide insights into its potential applications and risks:

- Anticancer Research : A study focusing on brominated compounds demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism was attributed to enhanced apoptosis and disruption of cellular signaling pathways.

- Neurotoxicity Assessment : Investigations into similar compounds have revealed neurotoxic effects linked to disruption in neurotransmitter systems. This raises concerns regarding the safety profile of this compound in therapeutic contexts.

Properties

IUPAC Name |

1-bromo-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYKVGDROWKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-49-4 | |

| Record name | 4-Bromobenzyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.